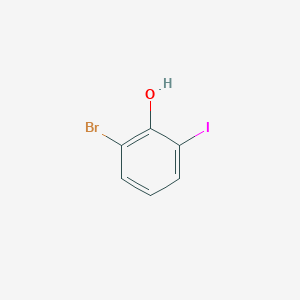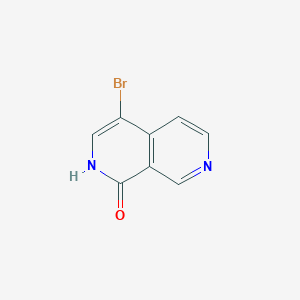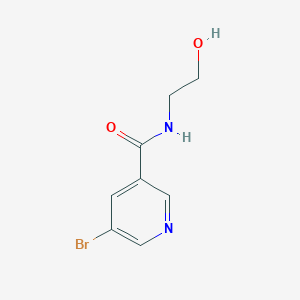
2-Bromo-6-iodophenol
Overview
Description
2-Bromo-6-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related bromophenols and their properties, synthesis, and applications are extensively studied. Bromophenols are a class of compounds known for their distinct flavors and aromas, which can be desirable or cause off-flavors in food products, such as seafood . They are also of interest due to their environmental relevance, particularly as metabolites of polybrominated diphenyl ethers (PBDEs) .
Synthesis Analysis
The synthesis of bromophenol derivatives typically involves halogenation reactions. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, the production of various bromophenols can result from the chlorination of waters containing bromide ions and phenol, where different bromination agents can lead to various substitution patterns .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a Schiff base compound related to bromophenols was determined, showing that it crystallizes in the monoclinic system . The molecular geometry from X-ray crystallography can be compared with computational methods like density functional theory (DFT) to validate the experimental findings .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including oxidative degradation. A study on the degradation of bromophenols by Fe(VI) showed that the degradation rates increased with higher Fe(VI) concentrations and that the position of the substituting Br atom significantly influenced the reactivity . The study also identified hydroxylation, hydroxyl substitution, and polymerization as part of the degradation process .
Physical and Chemical Properties Analysis
Bromophenols have distinct physical and chemical properties that make them detectable even at low concentrations due to their strong flavors and aromas. For instance, 2,6-Dibromophenol was identified as the cause of an iodoform-like off-flavor in Australian crustacea at concentrations as low as 60 ng/kg . The detection and quantification of bromophenols in various matrices, such as marine fishes and human urine, have been developed using techniques like RP-HPLC and LC-MS/MS .
Scientific Research Applications
Spectroscopic and Structural Analysis
- Spectroscopic Characterization : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which is closely related to 2-Bromo-6-iodophenol, was synthesized and characterized using spectroscopic techniques (FT-IR and UV–Vis) and X-ray diffraction. This demonstrates the potential of this compound for detailed spectroscopic analysis (Demircioğlu et al., 2019).
Photoproducts and Photoreactivity
- Photoreactivity Studies : A study on 2-hydroxyphenyl, derived from 2-iodophenol (similar to this compound), under UV irradiation, revealed insights into the photoreactivity of such compounds, which could be relevant for this compound (Nagata et al., 2004).
Chemical Synthesis and Catalysis
- Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling, a significant chemical reaction, was explored using various halophenols, including iodophenols and bromophenols, which are structurally similar to this compound. This indicates its potential application in synthetic chemistry (Schmidt & Riemer, 2014).
Polymer Science
- Hyperbranched Polymer Synthesis : A study discussed the synthesis of AB2 monomers using compounds including bromo- and iodo- phenols, which suggests that this compound could play a role in the development of novel hyperbranched polymers (Percec et al., 1994).
Environmental and Ecological Studies
- Environmental Concentrations and Toxicology : Research on various bromophenols, including 2,4,6-Tribromophenol, highlights the importance of understanding the environmental impact and toxicology of halogenated phenols like this compound (Koch & Sures, 2018).
Biological Applications
- Potential in Plant Growth Regulation : Studies have shown that certain halogenated phenols can affect plant growth, suggesting a potential area of application for this compound in agronomy or botany (Wain & Harper, 1967).
Safety and Hazards
Mechanism of Action
Mode of Action
2-Bromo-6-iodophenol, like other phenolic compounds, is likely to interact with its targets through a process known as nucleophilic aromatic substitution . This involves the replacement of one of the substituents in the aromatic ring (in this case, bromine or iodine) by a nucleophile .
Pharmacokinetics
It is an inhibitor of CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, and temperature can affect the stability of the compound .
properties
IUPAC Name |
2-bromo-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBRPSNXUDZTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623665 | |
| Record name | 2-Bromo-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2040-86-0 | |
| Record name | 2-Bromo-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)





![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)




